An In-depth Technical Guide to the Physicochemical Properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1485748-35-3). Intended for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of this heterocyclic compound. It outlines detailed, field-proven methodologies for the determination of its key physicochemical parameters, including solubility, melting point, pKa, and partition coefficient (LogP). Furthermore, this guide presents a framework for the analytical characterization of the molecule, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The synthesis of this information is designed to provide a robust foundation for the evaluation and application of this compound in a research and development setting.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical structures and pharmacological activities.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a particularly privileged scaffold in medicinal chemistry.[3] Its derivatives are integral to numerous therapeutic agents, where the pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, in addition to being a key part of the pharmacophore.[3] 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a molecule that combines the pyrrolidine-2-carboxylic acid scaffold, a proline analogue, with an oxane (tetrahydropyran) moiety. The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds.[4]
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. This guide provides a detailed examination of the key physicochemical attributes of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride and the experimental methodologies required for their precise determination.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is presented in Table 1. It is important to note that while some data is available from suppliers, many experimental values are not yet published in peer-reviewed literature. The subsequent sections will detail the protocols to experimentally determine these crucial parameters.
Table 1: Physicochemical Properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride
| Property | Value | Source |
| IUPAC Name | 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride | - |
| CAS Number | 1485748-35-3 | [5] |
| Molecular Formula | C₁₀H₁₈ClNO₃ | [5] |
| Molecular Weight | 235.71 g/mol | [5] |
| Chemical Structure | See Figure 1 | - |
| Topological Polar Surface Area (TPSA) | 49.77 Ų | [5] |
| Predicted LogP | 1.1362 | [5] |
| Melting Point | Experimentally Determined | See Protocol 3.2 |
| Solubility | Experimentally Determined | See Protocol 3.1 |
| pKa | Experimentally Determined | See Protocol 3.3 |
digraph "1-(Oxan-4-yl)pyrrolidine-2-carboxylic_acid_hydrochloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext];// Define atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N1 [label="N", pos="1.3,0!"]; C5 [label="C", pos="2.6,0.75!"]; O1 [label="O", pos="2.6,2!"]; O2 [label="O", pos="3.9,0!"]; H1[label="H", pos="4.9,0!"]; C6 [label="C", pos="1.3,-1.5!"]; C7 [label="C", pos="2.6,-2.25!"]; O3 [label="O", pos="3.9,-1.5!"]; C8 [label="C", pos="2.6,-3.75!"]; C9 [label="C", pos="1.3,-4.5!"]; Cl [label="Cl-", pos="-3,-2.5!"]; H_N [label="H+", pos="1.8,0.5!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C1; C1 -- C5 [style=double]; C5 -- O1; C5 -- O2; O2 -- H1; N1 -- C6; C6 -- C7; C7 -- O3; O3 -- C8; C8 -- C9; C9 -- C6; N1 -- H_N [style=dashed];
// Add labels for clarity label_pyrrolidine [label="Pyrrolidine Ring", pos="-0.65,0!", fontsize=10]; label_oxane [label="Oxane Ring", pos="2.6,-3!", fontsize=10]; label_carboxylic_acid [label="Carboxylic Acid", pos="3.25,1.375!", fontsize=10]; label_hcl [label="Hydrochloride", pos="-1.5,-2.5!", fontsize=10]; }
Figure 1: Chemical Structure of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.
Experimental Protocols for Physicochemical Characterization
The following protocols describe robust and widely accepted methods for determining the key physicochemical properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.
Determination of Aqueous Solubility using the Shake-Flask Method
Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a direct measure of a compound's solubility in a given solvent at equilibrium.[6][7] This is a critical parameter for predicting oral bioavailability and for designing appropriate formulations.
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Protocol:
-
Preparation: Add an excess amount (to ensure a saturated solution) of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[2]
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtering the solution through a 0.22 µm syringe filter.[7]
-
Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze both the standards and the supernatant from the solubility experiment using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line to determine the concentration of the compound in the supernatant, which corresponds to its solubility.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[8] For a pure substance, the melting range is typically narrow. Techniques such as Differential Scanning Calorimetry (DSC) or the capillary method are commonly employed.[3][9]
Caption: Methods for Melting Point Determination.
Step-by-Step Protocol (Capillary Method):
-
Sample Preparation: Finely powder a small amount of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.
-
Loading: Tap the open end of a capillary tube into the powder to introduce a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[10]
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Determination of pKa by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, such as the carboxylic acid and the secondary amine (as a hydrochloride salt) in the target molecule, the pKa values are critical for understanding its charge state at different pH values, which in turn affects its solubility, permeability, and receptor binding.[11][12] Potentiometric titration is a reliable method for determining pKa.[13]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Preparation: Accurately weigh a sample of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.
-
Titration: Slowly add a standardized solution of sodium hydroxide (NaOH) of known concentration to the beaker in small increments.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[14]
-
Data Analysis: Plot the pH values against the volume of NaOH added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa of the carboxylic acid will be the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added. Similarly, the pKa of the protonated amine can be determined from the second half-equivalence point.
Determination of the Partition Coefficient (LogP)
Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption and distribution.[15] While the shake-flask method is the traditional approach, HPLC-based methods are often preferred for their speed and lower sample consumption.[16][17]
Step-by-Step Protocol (HPLC Method):
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18). The mobile phase will be a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system and record their retention times.
-
Sample Analysis: Dissolve 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride in the mobile phase and inject it into the HPLC system, recording its retention time.
-
Calculation: Plot the logarithm of the retention factor (k') of the standard compounds against their known LogP values to generate a calibration curve. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column. Use the retention time of the target compound to calculate its k' and then determine its LogP from the calibration curve.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the molecular structure of a compound.[4][18] It provides detailed information about the chemical environment of each atom.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine and oxane rings, as well as the carboxylic acid proton. The chemical shifts, splitting patterns, and integration of these signals will confirm the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.
Expected Spectral Features: The ¹H NMR spectrum of L-proline derivatives typically shows complex multiplets for the pyrrolidine ring protons.[19][20] The protons on the oxane ring are also expected to show characteristic signals. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (typically >170 ppm).[21]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[22][23]
Expected Spectral Features: The FT-IR spectrum of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch of the carboxylic acid, which will be a broad band in the region of 3300-2500 cm⁻¹.
-
N-H stretch of the secondary ammonium salt, which may be observed in the 2700-2250 cm⁻¹ region.
-
C=O stretch of the carboxylic acid, typically a strong absorption around 1730-1700 cm⁻¹.
-
C-O stretch of the ether in the oxane ring, expected in the 1260-1000 cm⁻¹ region.
-
C-N stretch of the amine, which will likely appear in the 1250-1020 cm⁻¹ range.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[24][25] High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula.
Expected Fragmentation Pattern: In an electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as its protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing further structural information. Common fragmentation pathways for proline derivatives may involve the loss of the carboxylic acid group (as CO₂ and H₂O) and fragmentation of the pyrrolidine and oxane rings.
X-ray Crystallography
Rationale: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.[26][27] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Protocol Outline:
-
Crystal Growth: High-quality single crystals of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride need to be grown. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[27]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Conclusion
This technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can obtain the critical data necessary to evaluate the potential of this compound as a lead candidate. A thorough physicochemical characterization is an indispensable step in the journey from a promising molecule to a viable therapeutic agent, and this guide serves as a robust resource for that endeavor.
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